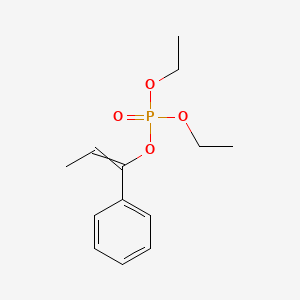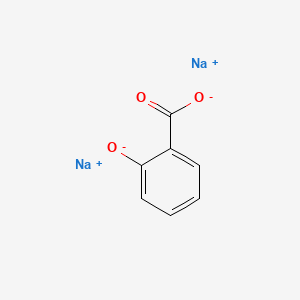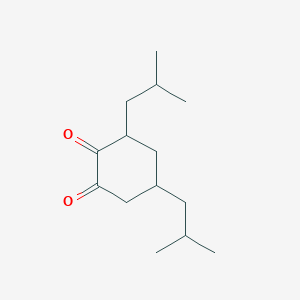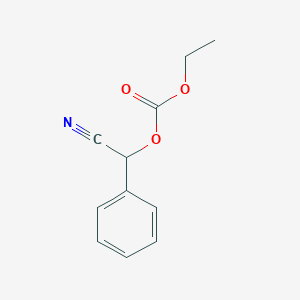
Rhenium;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium and uranium are two distinct elements that can form various compounds. Rhenium is a rare, silvery-white, heavy transition metal with the atomic number 75. It is known for its high melting point and resistance to wear and corrosion. Uranium, on the other hand, is a heavy metal with the atomic number 92, known for its radioactive properties and use as a fuel in nuclear reactors. When combined, rhenium and uranium can form unique compounds with interesting properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rhenium-uranium compounds typically involves the reaction of rhenium and uranium salts under controlled conditions. One common method is the reaction of rhenium heptoxide with uranium dioxide at high temperatures. This reaction can be represented as follows:
Re2O7+UO2→ReUO4+O2
Industrial Production Methods: Industrial production of rhenium-uranium compounds often involves the extraction of rhenium from molybdenum ores and uranium from uranium ores. The extracted elements are then combined through various chemical processes to form the desired compounds. These processes may include high-temperature reactions, electrolysis, and reduction methods.
Chemical Reactions Analysis
Types of Reactions: Rhenium-uranium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, rhenium can be oxidized to form rhenium heptoxide, while uranium can be reduced to form uranium dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of rhenium-uranium compounds include oxygen, hydrogen, and various acids and bases. The reactions are often carried out at high temperatures and pressures to facilitate the formation of the desired products.
Major Products Formed: The major products formed from the reactions of rhenium-uranium compounds include rhenium heptoxide, uranium dioxide, and various mixed oxides and halides. These products have unique properties and can be used in various applications.
Scientific Research Applications
Chemistry: In chemistry, rhenium-uranium compounds are studied for their unique catalytic properties. Rhenium is known for its ability to catalyze hydrogenation reactions, while uranium compounds are used in various redox reactions.
Biology: In biology, rhenium-uranium compounds are being explored for their potential use in radiopharmaceuticals. The radioactive properties of uranium make it useful for imaging and treatment of certain diseases, while rhenium’s stability and catalytic properties can enhance the effectiveness of these treatments.
Medicine: In medicine, rhenium-uranium compounds are being investigated for their potential use in cancer therapy. The radioactive properties of uranium can be used to target and destroy cancer cells, while rhenium can help to stabilize the compound and enhance its effectiveness.
Industry: In industry, rhenium-uranium compounds are used in the production of high-temperature alloys and catalysts. These compounds can withstand extreme conditions and are used in applications such as jet engines and petrochemical refining.
Mechanism of Action
The mechanism of action of rhenium-uranium compounds involves the interaction of rhenium and uranium atoms with various molecular targets. Rhenium can act as a catalyst, facilitating the formation and breaking of chemical bonds, while uranium’s radioactive properties can be used to target and destroy specific cells or molecules. The exact pathways and targets involved depend on the specific compound and its application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rhenium-uranium compounds include other transition metal-uranium compounds, such as molybdenum-uranium and tungsten-uranium compounds. These compounds share some similar properties, such as high melting points and catalytic activity.
Uniqueness: Rhenium-uranium compounds are unique due to the combination of rhenium’s catalytic properties and uranium’s radioactive properties. This combination allows for a wide range of applications in chemistry, biology, medicine, and industry. Additionally, the high stability and resistance to corrosion of rhenium-uranium compounds make them particularly valuable in high-temperature and extreme conditions.
Conclusion
Rhenium-uranium compounds are fascinating materials with a wide range of applications. Their unique combination of properties makes them valuable in various fields, from chemistry and biology to medicine and industry. As research continues, new and innovative uses for these compounds are likely to be discovered, further enhancing their importance and utility.
Properties
CAS No. |
12440-59-4 |
|---|---|
Molecular Formula |
Re2U |
Molecular Weight |
610.44 g/mol |
IUPAC Name |
rhenium;uranium |
InChI |
InChI=1S/2Re.U |
InChI Key |
JGMWQURPALJGSP-UHFFFAOYSA-N |
Canonical SMILES |
[Re].[Re].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






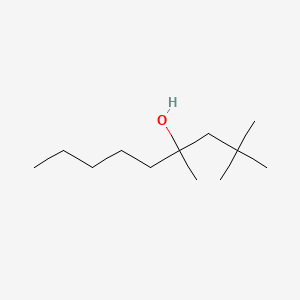
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
